Sodium metavanadate

Description

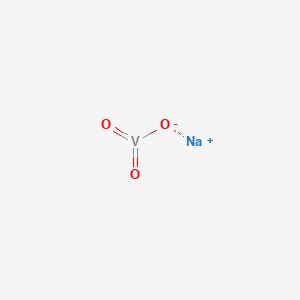

Sodium metavanadate is an inorganic sodium salt having metavanadate as the counterion. It contains a metavanadate.

Sodium metavanadate is a chemical compound of sodium and vanadium that occurs in nature as the minerals metamunirite and munirite. Vanadium is a transition metal with the chemical symbol V and atomic number 23. The element usually combines with other elements such as oxygen, sodium, sulfur, or chloride, and occurs naturally in about 65 different minerals and in fossil fuel deposits. Vanadium is found in many organisms, and is used by some life forms as an active center of enzymes. (L837, L838, L853)

Properties

IUPAC Name |

sodium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZUMMUJMWNLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na.VO3, NaVO3, NaO3V | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_metavanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044336 | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.929 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C., Liquid; Water or Solvent Wet Solid, Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13718-26-8 | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metavanadate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanadate (VO31-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metavanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metavanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/252S9L5606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1166 °F (NTP, 1992) | |

| Record name | SODIUM VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21025 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Morphology of Sodium Metavanadate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium metavanadate (NaVO₃) is an inorganic compound that has garnered significant attention across various scientific disciplines, including catalysis, materials science, and biochemistry.[1] It serves as a crucial precursor for the synthesis of other vanadates and complex metalates.[2][3] Physically, it appears as a yellow, water-soluble crystalline solid.[2] This guide provides a comprehensive technical overview of the crystal structure and morphology of sodium metavanadate, detailing its crystallographic parameters, common morphologies, and the experimental protocols used for its characterization.

Crystal Structure of Sodium Metavanadate

Sodium metavanadate is known to exist in multiple crystal structures, or polymorphs, with the most common being the α- and β-phases.[3] Additionally, a cubic perovskite structure has been described.[4]

Monoclinic (α-NaVO₃) and Orthorhombic (β-NaVO₃) Phases

Under standard atmospheric pressure and room temperature, sodium metavanadate can exist in two main crystalline forms: a stable monoclinic α-phase and a metastable orthorhombic β-phase.[3] The metastable β-phase undergoes an irreversible transformation to the stable α-phase at a temperature of 405°C.[3]

-

α-Phase (Monoclinic) : The α-form of sodium metavanadate crystallizes in the monoclinic system, with the space group C2/c or Cc.[5][6] In this structure, vanadium (V⁵⁺) atoms are bonded to four oxygen (O²⁻) atoms, forming VO₄ tetrahedra. These tetrahedra share corners to create infinite chains.[5][7] The sodium (Na¹⁺) ions are coordinated to six oxygen atoms, forming NaO₆ octahedra that link the vanadate chains.[5][7]

-

β-Phase (Orthorhombic) : The β-phase possesses an orthorhombic crystal system with the space group Pnma.[6]

Cubic Perovskite Phase

A cubic perovskite structure of NaVO₃ has also been identified, crystallizing in the Pm-3m space group.[4] In this configuration, the V⁵⁺ ion is bonded to six equivalent O²⁻ atoms, forming VO₆ octahedra. The Na¹⁺ ion is bonded to twelve equivalent O²⁻ atoms.[4]

Crystallographic Data

The quantitative crystallographic data for the different phases of sodium metavanadate are summarized in the table below for easy comparison.

| Parameter | α-NaVO₃ (Monoclinic) | α-NaVO₃ (Monoclinic) | NaVO₃ Dihydrate (Orthorhombic) | NaVO₃ (Cubic) |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Cubic |

| Space Group | C2/c | Cc | Pnma | Pm-3m |

| a (Å) | 10.63 | 10.552 | 14.147 | 3.77 |

| b (Å) | 9.40 | 9.468 | 3.6496 | 3.77 |

| c (Å) | 5.89 | 5.879 | 5.364 | 3.77 |

| α (°) | 90.00 | 90 | 90 | 90.00 |

| β (°) | 109.92 | 108.47 | 90 | 90.00 |

| γ (°) | 90.00 | 90 | 90 | 90.00 |

| Volume (ų) | 553.18 | - | - | 53.75 |

| Reference | [5] | [8] | [8] | [4] |

Crystal Morphology

The morphology of sodium metavanadate crystals is highly dependent on the synthesis conditions. Common morphologies include:

-

Powder/Chunks : It is often commercially available as an off-white to pale orange powder or in chunks.[3]

-

Needle-like Crystals : Crystalline NaVO₃ can form needle-shaped structures.[8]

-

Nanoribbons : Hydrothermal synthesis methods can produce smooth and monodisperse nanoribbons with widths ranging from 100 to 300 nm and lengths of several microns.[9]

Experimental Protocols

Synthesis of Sodium Metavanadate

Several methods are employed for the synthesis of sodium metavanadate crystals.

Protocol 1: Reaction of Vanadium Pentoxide with Sodium Hydroxide [3]

-

A hot, concentrated solution of sodium hydroxide (NaOH) is prepared in a flask.

-

Vanadium pentoxide (V₂O₅) is added in small portions to the NaOH solution under vigorous stirring.[3] The chemical reaction is: V₂O₅ + 2NaOH → 2NaVO₃ + H₂O.[10]

-

The mixture is heated to 100°C for a few minutes to ensure the reaction goes to completion.[8]

-

The resulting solution is filtered.

-

To purify the product and induce crystallization, a large amount of cold ethanol or acetone is added, causing the salt to precipitate as fine crystals or powder.[8]

-

The precipitate is filtered and washed with a small amount of the same solvent. The resulting pure solution can be used for crystal growth.[8]

Protocol 2: Reaction of Ammonium Metavanadate with Sodium Hydroxide [8]

-

A saturated solution of sodium hydroxide (NaOH) is prepared.

-

Small portions of a hot ammonium metavanadate (NH₄VO₃) solution are added to the NaOH solution with continuous heating and stirring.[8]

-

A significant amount of ammonia gas will be released, necessitating the use of a fume hood.[8]

-

The resulting sodium metavanadate solution is then subjected to evaporation and crystallization.

Protocol 3: Hydrothermal Synthesis of Nanoribbons [9]

-

Sodium orthovanadate (Na₃VO₄) is dissolved in water.

-

A hydrochloric acid (HCl) solution is added dropwise under vigorous stirring.

-

A copper source (e.g., copper chloride) is introduced to the solution.

-

The mixed solution is transferred to a hydrothermal reactor and heated. This process results in the formation of a brown to brownish-yellow precipitate of NaVO₃ nanoribbons.[9]

Characterization Techniques

Protocol 1: X-ray Diffraction (XRD) for Crystal Structure Determination

-

A finely ground powder sample of the synthesized sodium metavanadate is prepared.

-

The sample is mounted on a sample holder in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The peak positions are used to determine the lattice parameters, and the systematic absences of peaks help identify the space group, thus defining the crystal structure.

Protocol 2: Scanning Electron Microscopy (SEM) for Morphological Analysis

-

The sodium metavanadate sample (powder or crystals) is mounted on an SEM stub using conductive adhesive tape.

-

If the sample is non-conductive, a thin layer of a conductive material (e.g., gold, carbon) is sputter-coated onto the surface to prevent charging.

-

The stub is placed into the SEM chamber, and the chamber is evacuated to high vacuum.

-

A high-energy beam of electrons is scanned across the sample surface.

-

Secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are detected to form an image, revealing the surface topography and morphology of the crystals.[9]

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in the synthesis, characterization, and phase transformation of sodium metavanadate.

Caption: Workflow for the synthesis and characterization of sodium metavanadate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sodium metavanadate - Wikipedia [en.wikipedia.org]

- 3. Sodium metavanadate - Vanmo Tech [vanmotech.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Sodium metavanadate - Crystal growing [en.crystalls.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium metavanadate | 13718-26-8 [chemicalbook.com]

The Impact of Sodium Metavanadate on Protein Tyrosine Phosphatases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium metavanadate, a salt of the vanadium oxoanion, is a well-established and widely utilized inhibitor of protein tyrosine phosphatases (PTPs). Its ability to mimic the transition state of phosphate during dephosphorylation allows it to competitively and, in some cases, irreversibly inhibit a broad spectrum of PTPs. This inhibitory action elevates the levels of tyrosine-phosphorylated proteins within cells, thereby modulating a variety of critical signaling pathways. This technical guide provides an in-depth analysis of the effects of sodium metavanadate on PTPs, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for assessing its effects, and its influence on key cellular signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[1] The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2] Dysregulation of PTP activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.[1][3]

Vanadium compounds, particularly sodium metavanadate and sodium orthovanadate, have long been recognized for their potent inhibitory effects on PTPs.[1][2] By acting as a phosphate analog, vanadate binds to the active site of PTPs, effectively blocking their catalytic function.[1][2] This document provides a detailed exploration of the multifaceted interactions between sodium metavanadate and PTPs.

Mechanism of Action

Sodium metavanadate, in aqueous solution, exists in equilibrium with other vanadate species, primarily orthovanadate (VO₄³⁻), which is the active inhibitory form.[2] The inhibitory mechanism of vanadate on PTPs is multifaceted and can be categorized as follows:

-

Competitive Inhibition: Orthovanadate's tetrahedral structure closely resembles that of the phosphate group, allowing it to fit into the active site of PTPs.[2] It acts as a transition-state analog, forming a stable complex with the catalytic cysteine residue in the PTP active site, thereby competitively inhibiting the binding and dephosphorylation of tyrosine-phosphorylated substrates.[4][5] This inhibition is reversible and can be overcome by increasing the substrate concentration.[4][6]

-

Irreversible Inhibition (Pervanadate): In the presence of hydrogen peroxide, vanadate is oxidized to form pervanadate. Pervanadate is a potent, irreversible inhibitor of PTPs.[4][5] It acts by oxidizing the catalytic cysteine residue in the PTP active site to sulfenic, sulfinic, or sulfonic acid, rendering the enzyme permanently inactive.[4]

-

Indirect Inhibition via Reactive Oxygen Species (ROS): Vanadium compounds can participate in Fenton-like reactions within the cell, leading to the generation of reactive oxygen species (ROS). ROS, in turn, can oxidize the catalytic cysteine of PTPs, leading to their inactivation.[2][7]

Quantitative Inhibition Data

The inhibitory potency of vanadate compounds has been quantified for several PTPs, with Protein Tyrosine Phosphatase 1B (PTP1B) being a primary subject of these studies. PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target in the study of diabetes and obesity.[8]

| PTP Target | Inhibitor | IC₅₀ | Kᵢ | Inhibition Type | Reference(s) |

| PTP1B | Sodium Orthovanadate | 204.1 ± 25.15 nM | 96.8 ± 15.6 nM | Competitive | [8] |

| PTP1B | Sodium Orthovanadate | ~0.1 - 0.5 mM | - | Not specified | [9] |

| PTP1B | Vanadate | - | 0.38 ± 0.02 µM | Competitive | [4][5] |

| PTP1B (GST-tagged) | Bis(maltolato)oxovanadium(IV) (BMOV) | 0.86 ± 0.02 µM | - | Mixed competitive and noncompetitive | [10] |

Experimental Protocols

Preparation of Activated Sodium Orthovanadate Solution

For maximal inhibitory activity, sodium orthovanadate solutions must be "activated" by depolymerization.[11]

Materials:

-

Sodium Orthovanadate (Na₃VO₄) powder

-

Milli-Q or deionized water

-

1 M NaOH

-

1 M HCl

-

0.22 µm syringe filter

Procedure:

-

Dissolve sodium orthovanadate in water to a final concentration of 100 mM.

-

Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely be yellowish.

-

Boil the solution until it becomes colorless. This indicates the breakdown of polyvanadate into monomeric orthovanadate.

-

Allow the solution to cool to room temperature.

-

Readjust the pH to 10.0.

-

Repeat the boiling and cooling cycle until the solution remains colorless and the pH is stable at 10.0.

-

Bring the final volume to the desired amount with water and sterile filter.

-

Store the activated vanadate solution in aliquots at -20°C.

In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a common method to measure PTP activity.[12]

Materials:

-

Purified PTP enzyme

-

Activated sodium orthovanadate solution

-

pNPP substrate solution (e.g., 50 mM in a suitable buffer)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)

-

Stop solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add a defined amount of purified PTP enzyme to each well containing assay buffer.

-

Add varying concentrations of activated sodium orthovanadate to the wells. Include a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of sodium orthovanadate and determine the IC₅₀ value.

Cellular PTP Inhibition Assay

This protocol assesses the effect of sodium metavanadate on PTP activity within a cellular context.

Materials:

-

Cultured cells of interest

-

Sodium metavanadate

-

Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors and, if desired, phosphatase inhibitors for control wells.

-

Protein concentration assay kit (e.g., BCA)

-

Western blotting reagents and antibodies (anti-phosphotyrosine, and antibodies for specific phosphorylated proteins and total proteins).

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with varying concentrations of sodium metavanadate for a specified duration. Include an untreated control.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blot analysis using an anti-phosphotyrosine antibody to assess the global increase in tyrosine phosphorylation.

-

To investigate specific signaling pathways, probe with antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IR, IR, p-Akt, Akt, p-ERK, ERK).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Sodium metavanadate's inhibition of PTPs leads to the hyper-phosphorylation of key signaling molecules. Two prominent pathways affected are the insulin signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Insulin signaling pathway modulation by Sodium Metavanadate.

Caption: MAPK/ERK signaling pathway modulation by Sodium Metavanadate.

Experimental Workflows

References

- 1. What are PTPs inhibitors and how do they work? [synapse.patsnap.com]

- 2. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Protein Tyrosine Phosphatase Inhibitor, Pervanadate, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Euglycemia: A Technical Guide to the Insulin-Mimetic Properties of Sodium Metavanadate

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

This technical guide provides an in-depth exploration of the insulin-mimetic properties of sodium metavanadate, a compound that has garnered significant interest for its potential as a therapeutic agent in the management of diabetes mellitus. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its investigation, and visualizes the critical signaling pathways and experimental workflows.

Executive Summary

Sodium metavanadate, an inorganic vanadium salt, has been extensively studied for its ability to mimic the metabolic effects of insulin both in vitro and in vivo.[1][2] Its primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, a key negative regulator of the insulin signaling pathway.[3][4] By inhibiting PTPs, vanadate enhances and prolongs the phosphorylation cascade initiated by insulin, leading to increased glucose uptake and metabolism.[5][6] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a consolidated overview of the scientific evidence, practical methodologies for its study, and a clear visualization of its biological activity.

Mechanism of Action: PTP Inhibition and Beyond

The insulin-mimetic effects of sodium metavanadate are primarily attributed to its ability to act as a competitive inhibitor of protein tyrosine phosphatases (PTPs).[3][7] Vanadate, as a phosphate analog, binds to the active site of PTPs, preventing the dephosphorylation of key signaling proteins, including the insulin receptor (IR) and its substrates (IRS-1/2).[3][5] This inhibition leads to a sustained phosphorylation state and activation of the downstream insulin signaling cascade.

One of the most critical targets of vanadate is PTP1B, which is highly expressed in insulin-sensitive tissues like the liver, muscle, and adipose tissue.[7] Inhibition of PTP1B by vanadate has been shown to have a Ki of 0.38 ± 0.02 µM.[7] This action effectively amplifies and prolongs the insulin signal, leading to increased glucose transporter 4 (GLUT4) translocation to the cell membrane and subsequent glucose uptake.[8]

Beyond PTP inhibition, some studies suggest that vanadate may also influence intracellular magnesium levels, which are implicated in insulin action.[1][9][10] Vanadate has been shown to elevate intracellular free magnesium (Mgi) levels, which may contribute to its ability to improve insulin sensitivity.[1][9]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the insulin-mimetic effects of sodium metavanadate.

Table 1: In Vitro Effects of Sodium Metavanadate

| Parameter | Cell Line/System | Concentration | Effect | Citation |

| PTP1B Inhibition (Ki) | Recombinant PTP1B | 0.38 ± 0.02 µM | Competitive inhibition | [7] |

| Glucose Uptake | 3T3-L1 adipocytes | 30 µM | Moderate stimulation (62%) | [11] |

| Insulin Receptor Phosphorylation | HepG2 cells | 25 µM | Increased phosphorylation | [12] |

| Intracellular Free Magnesium (Mgi) | Human Erythrocytes (Normal) | 50 µmol/L | Increased from 186±6 to 222±6 µmol/L | [9] |

| Intracellular Free Magnesium (Mgi) | Human Erythrocytes (Hypertensive) | 50 µmol/L | Increased from 170±7 to 208±10 µmol/L | [9] |

| Pronuclear Formation | Pig Oocytes | 1 mM | >90% | [13] |

Table 2: In Vivo Effects of Sodium Metavanadate in Animal Models

| Animal Model | Treatment | Duration | Key Findings | Citation |

| Streptozotocin-induced diabetic rats | 0.8 mg/ml in drinking water | 2-4 days | Reduced blood glucose, induced hypoglycemia | [14] |

| Streptozotocin-induced diabetic rats | 0.2 mg/ml in drinking water | 4 days | Lowered blood glucose without hypoglycemia | [14] |

| ob/ob mice | 0.25 mg/ml in drinking water | 3 weeks | Blood glucose lowered from 236 ± 4 to 143 ± 2 mg/dl | [14] |

| Alloxan-induced diabetic dogs | 0.1-0.2 mg/ml in drinking water | Not specified | Decreased fasting glucose, fructosamine, and cholesterol | [15] |

Table 3: Effects of Sodium Metavanadate in Human Studies

| Patient Population | Treatment | Duration | Key Findings | Citation |

| IDDM & NIDDM | 125 mg/day | 2 weeks | NIDDM: Improved glucose metabolism by 29-39% during euglycemic clamp. IDDM: Significant decrease in insulin requirements (39.1 to 33.8 U/day). Both: Decreased cholesterol levels. | [16][17][18] |

| NIDDM & IDDM | Not specified | 2 weeks | Improved insulin sensitivity primarily due to increased non-oxidative glucose disposal. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the insulin-mimetic properties of sodium metavanadate.

In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

This protocol describes the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog, 2-NBDG.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

-

Induce differentiation 2 days post-confluence using a differentiation medium containing insulin, dexamethasone, and IBMX for 48 hours.

-

Maintain cells in DMEM with 10% FBS and insulin for another 4-6 days to allow for maturation into adipocytes.[5]

-

-

Glucose Uptake Assay:

-

Seed differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.

-

Serum-starve the cells for 2-3 hours in Krebs-Ringer bicarbonate buffer (KRPH) supplemented with 0.2% BSA.

-

Treat the cells with various concentrations of sodium metavanadate or insulin (positive control) for 30 minutes at 37°C.

-

Add 100 µM 2-NBDG to each well and incubate for 15-30 minutes at 37°C.[5]

-

Terminate the assay by washing the cells three times with ice-cold PBS.

-

Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

In Vivo Streptozotocin-Induced Diabetic Rat Model

This protocol outlines the induction of type 1 diabetes in rats using streptozotocin (STZ).

-

Animal Handling:

-

Acclimate male Wistar or Sprague-Dawley rats (180-220 g) for at least one week before the experiment.

-

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (IP) injection of STZ (40-60 mg/kg body weight).[10]

-

Provide the rats with 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemia.

-

-

Confirmation of Diabetes:

-

Measure blood glucose levels from the tail vein 48-72 hours after STZ injection.

-

Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.[1]

-

-

Treatment:

-

Administer sodium metavanadate orally via drinking water at desired concentrations.

-

Monitor blood glucose levels, body weight, and water intake regularly throughout the treatment period.

-

Hyperinsulinemic-Euglycemic Clamp in Rats

This is the gold-standard technique to assess insulin sensitivity in vivo.

-

Surgical Preparation:

-

Anesthetize the rat and perform a cut-down procedure to expose the carotid artery and jugular vein.

-

Insert catheters into both vessels for blood sampling (artery) and infusions (vein). Exteriorize and secure the catheters.

-

Allow the animal to recover for 4-5 days.

-

-

Clamp Procedure:

-

Fast the conscious, unrestrained rat overnight.

-

Start a continuous infusion of insulin at a constant rate (e.g., 4 mU/kg/min).[15]

-

Monitor blood glucose every 5-10 minutes.

-

Infuse a variable rate of 20% glucose solution to maintain blood glucose at a constant, euglycemic level (e.g., 100-120 mg/dL).[15]

-

The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. An increased GIR after treatment with sodium metavanadate indicates improved insulin sensitivity.

-

Western Blot Analysis of Insulin Signaling Proteins

This protocol is used to assess the phosphorylation status of key proteins in the insulin signaling pathway.

-

Sample Preparation:

-

Treat cells or tissues with sodium metavanadate and/or insulin.

-

Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of insulin signaling proteins (e.g., IR, IRS-1, Akt) overnight at 4°C.[16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the changes in protein phosphorylation.

-

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay measures the direct inhibitory effect of sodium metavanadate on PTP activity.

-

Assay Setup:

-

Use a 96-well microplate for the assay.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

-

Inhibition Assay:

-

Add recombinant PTP1B enzyme to the wells.

-

Add various concentrations of sodium metavanadate (inhibitor) and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value of sodium metavanadate.[18]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Simplified Insulin Signaling Pathway and the Role of Sodium Metavanadate.

Figure 2: General Experimental Workflow for Investigating Sodium Metavanadate.

Conclusion and Future Directions

Sodium metavanadate demonstrates significant potential as an insulin-mimetic agent, primarily through its well-documented inhibition of protein tyrosine phosphatases. The collective evidence from in vitro, in vivo, and human studies highlights its ability to improve glucose homeostasis. However, the therapeutic window for vanadate compounds is narrow, with potential for toxicity at higher doses.[8] Future research should focus on the development of organic vanadate complexes and other derivatives that exhibit enhanced potency and reduced toxicity. Further elucidation of the long-term effects and the precise molecular interactions of these compounds will be crucial for their potential translation into clinical practice as adjunctive therapies for diabetes mellitus.

References

- 1. ndineuroscience.com [ndineuroscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot -Immunodetection -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]

- 5. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmpc.org [mmpc.org]

- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 10. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jabonline.in [jabonline.in]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

The In Vivo Odyssey of Sodium Metavanadate: A Technical Guide to its Biological Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate journey of sodium metavanadate within a biological system. By meticulously compiling and analyzing existing research, this document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), alongside detailed experimental methodologies and a visualization of its impact on key cellular signaling pathways. This guide is intended to serve as a vital resource for professionals engaged in pharmacological research and the development of vanadium-based therapeutics.

Quantitative Biodistribution and Pharmacokinetics

The biological fate of sodium metavanadate is characterized by limited oral absorption and a wide distribution in various tissues, with bone being a primary site of accumulation. The following tables summarize the key quantitative data on the biodistribution and pharmacokinetics of sodium metavanadate and other vanadium compounds in vivo.

Table 1: Oral Absorption and Excretion of Vanadium Compounds

| Species | Vanadium Compound | Oral Absorption | Primary Excretion Route (Unabsorbed) | Primary Excretion Route (Absorbed) | Reference |

| Human | Ammonium Vanadyl Tartrate | <1% | Feces | Urine | [1] |

| Rat | Sodium Metavanadate | ~0.86% (in 7 days) | Feces (83.5% in 7 days) | Urine | [1] |

| Rat | Vanadyl Sulfate | ~16% | Feces | Urine | [1] |

Table 2: Tissue Distribution of Vanadium in Rats Following Oral Administration of Sodium Metavanadate

| Tissue | Concentration Range (ppm) | Duration of Exposure | Reference |

| Bone | High | 7 days | [1] |

| Spleen | High | 7 days | [1] |

| Kidney | High | 7 days | [1] |

| Liver | High | 7 days | [1] |

| Renal Cortex | Highest concentration | 2 weeks | [2] |

| Brain | Lowest concentration | 2 weeks | [2] |

Table 3: Pharmacokinetic Parameters of Vanadium

| Species | Vanadium Compound | Administration Route | Elimination Half-life | Key Findings | Reference |

| Human | Vanadium-containing albumin solution | Intravenous | 1.2 h (initial), 26 h (intermediate), 10 days (terminal) | Tri-exponential decay, 52% recovered in urine after 12 days. | [3] |

| Human | Vanadyl Sulfate | Oral | 4.6 - 5.6 days (blood and serum) | Dose-proportional serum and blood concentrations. | [1] |

| Rat | Sodium Orthovanadate/Vanadyl Sulfate | Liquid Diet | 3.18 - 15.95 days (tissue dependent) | Kidney and liver have the shortest half-lives (<4 days), testes have the longest (13.50–15.95 days). | [1] |

| Rat | Vanadyl Sulfate | Oral Gavage | ~173 hours (7.2 days) (blood) | Absolute bioavailability of approximately 16%. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological fate and transport of sodium metavanadate.

Quantification of Vanadium in Biological Samples using Neutron Activation Analysis (NAA)

Neutron Activation Analysis is a highly sensitive nuclear process used for determining the concentrations of elements in a vast amount of materials.

Protocol:

-

Sample Preparation: Biological samples (e.g., blood, urine, tissue) are lyophilized (freeze-dried) to remove water and then homogenized. Aliquots of the dried samples are weighed and sealed in high-purity quartz or polyethylene vials.

-

Irradiation: The sealed samples, along with standards of known vanadium concentration, are placed in a nuclear reactor and bombarded with neutrons. This process transmutes the stable vanadium isotope (⁵¹V) into the radioactive isotope (⁵²V).

-

Cooling: After irradiation, the samples are allowed to "cool" for a short period (typically a few minutes) to allow for the decay of short-lived interfering radioisotopes.

-

Gamma-Ray Spectrometry: The samples are then placed in a high-resolution gamma-ray spectrometer. As ⁵²V decays (half-life of 3.75 minutes), it emits gamma rays with a characteristic energy (1.433 MeV).[4]

-

Quantification: The intensity of the 1.433 MeV gamma-ray peak is proportional to the amount of ⁵²V in the sample. By comparing the peak intensity of the sample to that of the standards, the concentration of vanadium in the original biological sample can be accurately determined.[4]

Assessment of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition in vitro

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B using a chromogenic substrate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Enzyme Solution: Recombinant human PTP1B is diluted to a final concentration of 0.5 nM in cold Assay Buffer.[5]

-

Substrate Solution: p-nitrophenyl phosphate (pNPP) is prepared in Assay Buffer.

-

Inhibitor Solutions: Sodium metavanadate and test compounds are serially diluted in DMSO.

-

Stop Solution: 1 M NaOH.[5]

-

-

Assay Procedure:

-

Dispense a small volume (e.g., 50 nL) of inhibitor solutions into the wells of a 384-well microplate.[5]

-

Add the PTP1B enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the Stop Solution to each well.[5]

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the PTP1B activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Sample Preparation for Vanadium Analysis in Blood and Urine by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for trace elemental analysis. Proper sample preparation is crucial for accurate quantification.

Protocol:

-

Collection and Storage:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Collect urine samples in clean, acid-leached containers.

-

Freeze all samples at -20°C or lower until analysis to ensure stability.

-

-

Digestion (for Total Vanadium Analysis):

-

Pipette a known volume of the sample (e.g., 0.100 mL of plasma or urine) into a clean digestion tube.[6]

-

Add concentrated nitric acid (HNO₃) and allow a pre-digestion period at room temperature.[6]

-

Place the tubes in a heating block and digest at a controlled temperature (e.g., 65°C for 60 minutes).[6]

-

Add a small volume of 30% hydrogen peroxide (H₂O₂) and continue heating at a higher temperature (e.g., ramp to 95°C and hold for 120 minutes) to complete the digestion of the organic matrix.[6]

-

Allow the samples to cool and dilute to a final volume with deionized water.[6]

-

-

Dilution (for Direct Analysis):

-

For some applications, a simple dilution of the sample in a dilute acid solution (e.g., 0.3% HNO₃) may be sufficient, especially for urine samples with low organic content.[7]

-

-

Analysis:

-

Introduce the prepared samples into the ICP-MS instrument.

-

Quantify the vanadium concentration using an external calibration curve prepared from certified vanadium standards or by the method of standard additions.[7]

-

Signaling Pathways and Mechanisms of Action

Sodium metavanadate exerts its biological effects, particularly its insulin-mimetic properties, by modulating key cellular signaling pathways. The primary mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), leading to the enhancement of insulin signaling.

Insulin Signaling Pathway Modulation

Vanadate's ability to mimic insulin is largely attributed to its inhibition of PTPs, most notably PTP1B.[8][9] This inhibition prevents the dephosphorylation of the activated insulin receptor, thereby prolonging its signaling cascade.

Caption: Insulin signaling pathway and the inhibitory action of sodium metavanadate on PTP1B.

Experimental Workflow for In Vivo Study of Sodium Metavanadate

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of sodium metavanadate in a rodent model.

Caption: A generalized experimental workflow for in vivo studies of sodium metavanadate.

Logical Relationship of Vanadate's Biological Effects

The biological effects of sodium metavanadate are multifaceted, stemming from its chemical properties and interactions with cellular components. The following diagram illustrates the logical flow from administration to the observed physiological and toxicological outcomes.

Caption: Logical flow of sodium metavanadate's biological effects from administration to outcome.

References

- 1. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Balance and tissue distribution of vanadium after short-term ingestion of vanadate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of vanadium in humans after intravenous administration of a vanadium containing albumin solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of insulin action by vanadate: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Sodium Metavanadate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium metavanadate (NaVO₃) is an inorganic compound with significant applications in catalysis, materials science, and as a precursor for various vanadium compounds.[1] Its utility in research and development, particularly in pharmaceutical and biological studies, necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of sodium metavanadate in various solvents, with a focus on aqueous systems. It consolidates quantitative solubility data, outlines factors influencing its stability such as pH and temperature, and details relevant experimental protocols for its characterization.

Solubility Profile of Sodium Metavanadate

Sodium metavanadate is characterized by its high solubility in water, which is strongly dependent on temperature.[2][3][4] Conversely, it is generally considered insoluble or only slightly soluble in most common organic solvents.[4][5]

Aqueous Solubility

The solubility of sodium metavanadate in water increases significantly with rising temperature. In aqueous solutions, sodium metavanadate can exist in equilibrium with different hydrated forms, notably the anhydrous salt (NaVO₃) and a dihydrate (NaVO₃·2H₂O).[6][7] These phases have distinct solubility curves that intersect around 35°C, and achieving equilibrium can be a slow process, sometimes requiring several days.[6][7]

Data Presentation: Aqueous Solubility

| Temperature (°C) | Solubility (g NaVO₃ / 100 g H₂O) | Reference |

| 20 | 19.3 | [8] |

| 25 | 21.1 | [6][9] |

| 30 | 22.5 | |

| 40 | 26.3 | |

| 60 | 33.0 | |

| 75 | 38.8 | |

| 80 | 40.8 | [8] |

Note: A Safety Data Sheet (SDS) reports a solubility of 89.3 g/L at 20°C, which corresponds to the concentration in a saturated solution.[10][11]

Solubility in Organic Solvents

Sodium metavanadate exhibits poor solubility in non-aqueous polar and non-polar organic solvents.

Data Presentation: Organic Solvent Solubility

| Solvent | Solubility | Reference |

| Ethanol | Insoluble / Slightly Soluble | [4][5] |

| Methanol | Insoluble | [5] |

| Acetone | Insoluble | [5] |

| Toluene | Insoluble | [5] |

| Isopropanol | Insoluble | [5] |

| Ether | Insoluble | [12] |

Stability of Sodium Metavanadate

The stability of sodium metavanadate is influenced by several factors, including pH, temperature, and the presence of other chemical agents.

pH-Dependent Speciation in Aqueous Solutions

The vanadium species present in an aqueous solution of sodium metavanadate is highly dependent on pH. In neutral to alkaline solutions, the metavanadate anion (VO₃⁻) exists in equilibrium with various condensed forms (oligomers) and the monomeric orthovanadate ion (HVO₄²⁻/VO₄³⁻). As the pH increases, the equilibrium shifts towards the monomeric species.[13]

Crucially, upon acidification to a pH of 3 or lower, colorless metavanadate solutions undergo polymerization to form the orange-colored decavanadate ion (V₁₀O₂₈⁶⁻).[8][13][14] This transformation is a critical consideration for any application involving acidic media.

Caption: pH-dependent speciation of vanadates in aqueous solution.

Thermal Stability

Sodium metavanadate is a thermally stable solid with a high melting point of 630°C.[3][15] It exists in two primary crystalline forms: a stable monoclinic α-phase and a metastable orthorhombic β-phase. The β-phase undergoes an irreversible transformation to the α-phase at 405°C.[3] When heated to decomposition, it emits toxic fumes of sodium oxide (Na₂O) and vanadium oxides (VOx).[16]

Solution Stability and Incompatibilities

Aqueous solutions of sodium metavanadate are reasonably stable. Studies have shown that solutions stored protected from light at both refrigerated (5°C) and room temperatures are stable for at least 42 days.[17][18]

However, sodium metavanadate can react violently with certain substances. It is incompatible with:

-

Strong oxidizing and reducing agents[11]

-

Borohydrides and cyanoborohydrides[19]

-

Chlorine trifluoride and bromine trifluoride[19]

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental methodologies. The following sections detail common protocols cited in the literature.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method is the standard protocol for determining the equilibrium solubility of a compound at a specific temperature.[7][20]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid sodium metavanadate is added to the solvent (e.g., deionized water) in a sealed vessel.

-

Equilibration: The vessel is placed in a thermostatically controlled bath or shaker maintained at the desired temperature (e.g., ±0.1°C). The mixture is agitated continuously for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached between the solid and liquid phases.[6]

-

Phase Separation: After equilibration, agitation is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a membrane filter (e.g., 0.45 µm) to prevent the transfer of any solid particles.[7]

-

Concentration Analysis: The concentration of sodium metavanadate in the filtered saturated solution is determined using a suitable analytical technique.

-

Spectrophotometry: Vanadium(V) can be complexed with reagents like hydrogen peroxide or 4-(2-pyridylazo)resorcinol (PAR) and quantified using UV-Vis spectrophotometry.[20]

-

Titration: The vanadate concentration can be determined by redox titration.[6]

-

Gravimetry: The mass of the dissolved solid can be determined by carefully evaporating the solvent from a known volume or mass of the saturated solution.

-

X-ray Fluorescence (XRF): Elemental analysis techniques like XRF can be used to determine the vanadium concentration.[21]

-

-

Solid Phase Analysis: The solid phase in equilibrium with the solution can be analyzed using techniques like X-ray Diffraction (XRD) to identify its crystalline form (e.g., anhydrous vs. dihydrate).[7]

Caption: Experimental workflow for the isothermal saturation method.

Speciation Analysis: ⁵¹V NMR Spectroscopy

To investigate the complex speciation of vanadates in solution as a function of pH, ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique.

Methodology:

-

Sample Preparation: A series of sodium metavanadate solutions are prepared at a constant total vanadium concentration. The pH of each solution is carefully adjusted using dilute acid (e.g., HCl) or base (e.g., NaOH).

-

NMR Acquisition: ⁵¹V NMR spectra are acquired for each sample. The chemical shifts in the spectra are highly sensitive to the coordination environment and oligomerization state of the vanadium nucleus.

-

Data Analysis: Specific peaks in the spectra are assigned to different vanadium species (e.g., V₁, V₂, V₄, V₅, V₁₀, where the subscript denotes the number of vanadium atoms). The relative concentrations of these species are determined by integrating the corresponding peak areas. This allows for a quantitative mapping of vanadate speciation across a range of pH values.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. SODIUM META VANADATE ANHYDROUS Extra Pure | Laboratory chemicals manufacturer, Lab chemical distributors, Laboratory Chemicals, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemical supplier, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]

- 3. Sodium metavanadate - Vanmo Tech [vanmotech.com]

- 4. Sodium Metavanadate [chembk.com]

- 5. Sodium metavanadate - Crystal growing [en.crystalls.info]

- 6. zenodo.org [zenodo.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium metavanadate - Wikipedia [en.wikipedia.org]

- 9. Introduction - NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sodium metavanadate - Safety Data Sheet [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sodium metavanadate | Na.VO3 | CID 4148882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sodium metavanadate | 13718-26-8 [chemicalbook.com]

- 17. Evaluation of Immunotoxicity of Sodium Metavanadate Following Drinking Water Exposure in Female B6C3F1/N Mice in a 28-day Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Health and Safety Considerations for Handling Sodium Metavanadate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical health and safety considerations for the handling of sodium metavanadate (NaVO₃). The information is intended to support researchers, scientists, and drug development professionals in establishing safe laboratory practices and mitigating potential risks associated with this compound. This document outlines the toxicological profile, safe handling procedures, and emergency protocols, and includes detailed experimental methodologies and visual representations of key biological pathways affected by sodium metavanadate.

Chemical and Physical Properties

Sodium metavanadate is an inorganic compound that typically appears as a colorless to pale green or yellow crystalline powder.[1][2][3] It is soluble in water.[3][4]

Table 1: Chemical and Physical Properties of Sodium Metavanadate

| Property | Value | References |

| Chemical Formula | NaVO₃ | [5] |

| Molecular Weight | 121.93 g/mol | [5] |

| CAS Number | 13718-26-8 | [5] |

| Appearance | Colorless to pale green/yellow crystalline powder | [1][3] |

| Melting Point | 630 °C | [1] |

| Solubility in Water | 211 g/L at 25°C | [4] |

Toxicological Profile

Sodium metavanadate is classified as toxic if swallowed and harmful if inhaled.[5][6] It can cause serious eye irritation and skin irritation.[6] There is also evidence to suggest that it may be a reproductive toxin and cause damage to organs through prolonged or repeated exposure.[5][7]

Acute Toxicity

Animal studies indicate that sodium metavanadate has a high acute toxicity upon ingestion.[4] Vanadium poisoning can lead to severe immediate distress, including symptoms like nose bleeds, diarrhea, breathing difficulties, and convulsions.[4]

Table 2: Acute Toxicity Data for Sodium Metavanadate

| Test | Species | Route | LD50 | References |

| Oral | Rat | Oral | 98 mg/kg | [4][8] |

| Oral | Mouse | Oral | 74.6 mg/kg | [4] |

| Intraperitoneal | Mouse | Intraperitoneal | 36 mg/kg | [4] |

| Intraperitoneal | Rat | Intraperitoneal | 12 mg/kg | [4] |

| Subcutaneous | Guinea pig | Subcutaneous | 30 mg/kg | [4] |

| Subcutaneous | Rat | Subcutaneous | 10 mg/kg | [4] |

Chronic Toxicity and Other Health Effects

Long-term exposure to sodium metavanadate may lead to cumulative health effects.[4] Inhalation of vanadium dust can cause respiratory tract irritation, with symptoms such as coughing, wheezing, and bronchitis.[4] Chronic exposure has been associated with changes in lung function.[4] Studies in human bronchial epithelial cells suggest that chronic exposure can induce cellular transformation, indicating potential carcinogenic tendencies.[5]

Health and Safety at a Glance

| Hazard | Description | Precautionary Measures |

| Acute Toxicity (Oral) | Toxic if swallowed.[6] Ingestion of less than 40 grams may be fatal or cause serious health damage.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[6] |

| Inhalation Toxicity | Harmful if inhaled.[5] Can cause respiratory irritation.[4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5][6] |

| Skin Corrosion/Irritation | Causes skin irritation.[6] Can cause inflammation on contact.[4] | Wear protective gloves. Wash skin with plenty of soap and water if contact occurs.[6] |

| Eye Damage/Irritation | Causes serious eye irritation.[6] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[5] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[5] | Do not breathe dust.[7] |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[5] | Avoid release to the environment.[5] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[4][8]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[5][8] Local exhaust ventilation is generally required.[4]

Handling Procedures

-

Avoid personal contact and inhalation of dust.[4]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]

-

Minimize dust generation and accumulation.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep containers tightly closed.[6]

-

Store away from incompatible materials such as strong acids and peroxides.[4]

Emergency Procedures

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5][6]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water. Get medical advice/attention if irritation occurs.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Accidental Release Measures

-

Evacuate personnel from the area.[5]

-

Wear appropriate personal protective equipment.[5]

-

Avoid dust formation.[5]

-

Sweep up the spilled material and place it in a suitable, closed container for disposal.[5][8]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

Disposal Considerations

Dispose of sodium metavanadate and its containers as hazardous waste in accordance with local, state, and federal regulations.[4][6] Do not allow wash water from cleaning equipment to enter drains.[4]

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of sodium metavanadate.

-

Animals: Use healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females.[9]

-

Housing and Fasting: House the animals in appropriate cages. Fast the animals overnight before dosing, ensuring access to water.

-

Dose Preparation: Prepare a solution or suspension of sodium metavanadate in a suitable vehicle (e.g., distilled water).

-

Dose Administration: Administer the prepared dose orally via gavage. The volume should not exceed a species-specific maximum.

-

Stepwise Dosing:

-

Start with a group of three animals at a dose level expected to cause toxicity but not severe suffering or mortality (e.g., 300 mg/kg).

-

If no mortality occurs, dose the next group at a higher dose level (e.g., 2000 mg/kg).

-

If mortality occurs, dose the next group at a lower dose level (e.g., 50 mg/kg).

-

Continue this stepwise procedure until the criteria for classification are met.[9]

-

-

Observations: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

-

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.[9]

In Vitro Cytotoxicity Assay (Colony Formation Assay)

This assay assesses the ability of sodium metavanadate to affect the reproductive viability of cells.

-

Cell Culture: Seed immortalized human bronchial epithelial cells (Beas-2B) into 6-well plates at a density of 1 x 10⁵ cells per well.[5]

-

Treatment: After 24 hours, treat the cells with various concentrations of sodium metavanadate (e.g., 5, 10, 25, 50, 100 µM) dissolved in the culture medium. Include a vehicle control (distilled water).[5]

-

Exposure: Incubate the cells for 24 hours.[5]

-

Cell Viability and Seeding: Trypsinize the cells and determine the number of viable cells using a hemocytometer. Seed 500 viable cells from each treatment group into triplicate 10 cm culture dishes.[5]

-

Colony Formation: Incubate the dishes for a period that allows for colony formation (e.g., 1-2 weeks).

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet). Count the number of colonies in each dish.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Genotoxicity Assessment (In Vitro Micronucleus Test)

This test evaluates the potential of sodium metavanadate to induce chromosomal damage.

-

Cell Culture: Culture appropriate cells (e.g., human lymphocytes or a suitable cell line like CHO-K1) to a sufficient density.

-

Treatment: Expose the cells to a range of concentrations of sodium metavanadate, along with positive and negative controls.

-

Cytochalasin B Addition: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[10]

-

Harvesting: Harvest the cells at a time point that allows for the completion of one cell cycle after treatment.

-

Slide Preparation: Prepare slides with the harvested cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, score a predetermined number of binucleated cells for the presence of micronuclei.

-

Data Analysis: Statistically analyze the frequency of micronucleated cells in the treated groups compared to the control groups.

Signaling Pathways and Visualizations

Sodium metavanadate has been shown to impact several key cellular signaling pathways, primarily through the induction of oxidative stress. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are notably affected.

MAPK/Nrf2 Signaling Pathway

Vanadate-induced oxidative stress can activate the MAPK signaling cascade, which in turn can influence the Nrf2-mediated antioxidant response.

Caption: Vanadate-induced oxidative stress activates the MAPK pathway, leading to the phosphorylation and nuclear translocation of Nrf2, which then initiates the transcription of antioxidant genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, crucial for cell survival and proliferation, can also be modulated by vanadate compounds, often in a manner that can inhibit apoptosis.

Caption: The PI3K/Akt pathway, essential for cell survival, can be influenced by sodium metavanadate's ability to inhibit protein tyrosine phosphatases (PTPs), potentially enhancing signaling.

Experimental Workflow for In Vitro Toxicity Assessment

Caption: A generalized workflow for the in vitro assessment of sodium metavanadate toxicity, from experimental setup to data analysis.

References

- 1. Sodium orthovanadate potentiates EGCG-induced apoptosis that is dependent on the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response of Cytoprotective and Detoxifying Proteins to Vanadate and/or Magnesium in the Rat Liver: The Nrf2-Keap1 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxicity of sodium metabisulfite in mouse tissues evaluated by the comet assay and the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Immunotoxicity of Sodium Metavanadate Following Drinking Water Exposure in Female B6C3F1/N Mice in a 28-day Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium metavanadate exhibits carcinogenic tendencies in vitro in immortalized human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. NTP Technical Report on the Toxicity Studies of Sodium Metavanadate (CASRN 13718-26-8) and Vanadyl Sulfate (CASRN 27774-13-6) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of Sodium Metavanadate

For Researchers, Scientists, and Drug Development Professionals

Abstract